Lupitidine hydrochloride

Description

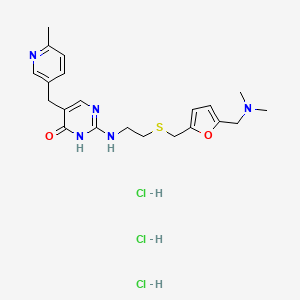

Structure

3D Structure of Parent

Properties

CAS No. |

72716-75-7 |

|---|---|

Molecular Formula |

C21H30Cl3N5O2S |

Molecular Weight |

522.9 g/mol |

IUPAC Name |

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5O2S.3ClH/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3;;;/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27);3*1H |

InChI Key |

YMVSCUJJVSENIP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

Isomeric SMILES |

CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

72716-75-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethylamino)-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one SK and F 93479 SK and F-93479 SKF 93479 |

Origin of Product |

United States |

Historical and Conceptual Foundations of Lupitidine Hydrochloride Research

Origin and Early Development of Lupitidine Hydrochloride (SK&F-93479) as a Histamine (B1213489) H2 Receptor Antagonist

This compound, known by its developmental code SK&F-93479, emerged from the research laboratories of Smith, Kline & French as a potent, long-acting histamine H2 receptor antagonist. wikipedia.orgncats.io It was developed as part of an extensive medicinal chemistry program aimed at creating new therapies for acid-related gastrointestinal disorders. researchgate.net Chemically, Lupitidine is a pyrimidinone derivative, specifically identified as 2-((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)amino)-5-((6-methyl-3-pyridinyl)methyl)-4(1H)-pyrimidinone. researchgate.netontosight.ainih.gov

The primary characteristic that distinguished Lupitidine during its development was its prolonged duration of action in inhibiting gastric acid secretion. wikipedia.orgncats.ioresearchgate.net In preclinical studies, it was selected for further investigation, including clinical trials, based on this extended anti-secretory activity observed in animal models. researchgate.net Research demonstrated its potent and competitive antagonism at the histamine H2 receptor. karger.com Studies comparing its efficacy to other H2 antagonists, such as cimetidine (B194882), highlighted its significantly greater potency in in-vitro assays. karger.com

Table 1: Comparative Potency of H2 Receptor Antagonists in Guinea Pig Gastric Cells

This table displays the pA2 values, a measure of antagonist potency, for this compound (SK&F 93479) compared to other H2 receptor antagonists. A higher pA2 value indicates greater potency.

| Compound | pA2 Value |

| This compound (SK&F 93479) | 8.45 ± 0.20 |

| Oxmetidine | 7.73 ± 0.21 |

| Cimetidine | 6.81 ± 0.15 |

| Source: Karger Publishers karger.com |

Evolution of Histamine H2 Receptor Antagonist Pharmacology and Medicinal Chemistry

The development of this compound occurred within a revolutionary period in pharmacology and medicinal chemistry, driven by the targeted design of histamine H2 receptor antagonists. nih.govacs.org Before the 1970s, treatment for peptic ulcers was largely ineffective, providing only temporary relief. acs.org The scientific journey began when Sir James W. Black and his team at Smith, Kline & French postulated the existence of a second type of histamine receptor—H2—distinct from the H1 receptors blocked by traditional antihistamines. acs.orgwikipedia.org They observed that while histamine stimulated gastric acid secretion, conventional antihistamines had no effect, suggesting a different receptor was involved. wikipedia.org

This hypothesis launched one of the earliest and most successful examples of rational drug design. acs.org Researchers began with the structure of the natural agonist, histamine, and synthesized hundreds of modified compounds to develop a model of the H2 receptor. wikipedia.org Key milestones in this process included:

Nα-guanylhistamine: The first compound to show partial H2 receptor antagonist activity. wikipedia.org

Burimamide: The first specific competitive antagonist at the H2 receptor, which was 100 times more potent than Nα-guanylhistamine but still too weak for oral use. wikipedia.orgnih.gov

Metiamide: A more potent successor to burimamide, but its clinical use was hampered by toxicity issues related to its thiourea (B124793) group. drugbank.com

Cimetidine (Tagamet): The culmination of this research, cimetidine, replaced the thiourea group with a cyanoguanidine moiety, resolving the toxicity issue. wikipedia.org It became the first clinically successful H2 antagonist and a blockbuster drug, revolutionizing ulcer treatment. acs.orgwikipedia.orgnih.gov

The success of cimetidine spurred further research, leading to the development of other H2 antagonists with different structural backbones and improved properties. wikipedia.orgnih.gov This evolution led to distinct chemical classes of H2 blockers. nih.govresearchgate.net

Table 2: Timeline and Structural Class of Key H2 Receptor Antagonists

This interactive table outlines the progression of major H2 receptor antagonists, their year of U.S. approval, and their distinct chemical classification.

| Compound | Structural Class | Year of U.S. Approval | Key Feature |

| Cimetidine | Imidazole derivative | 1977 | Prototypical H2 antagonist. wikipedia.orgnih.govresearchgate.net |

| Ranitidine | Basically substituted furan | 1983 | More potent than cimetidine. nih.govnih.govresearchgate.net |

| Famotidine | Guanidino-thiazole group | 1986 | The most potent of the early antagonists. nih.govnih.govresearchgate.net |

| Nizatidine | Basically substituted thiazole | 1988 | Structurally similar to ranitidine. nih.govnih.govresearchgate.net |

| Source: Wikipedia wikipedia.org, ResearchGate researchgate.net, PubMed nih.gov, NCBI Bookshelf nih.gov |

Positioning of this compound within the Spectrum of Unmarketed Research Compounds

Despite promising early findings regarding its potency and long duration of action, this compound was never commercialized and remains an unmarketed research compound. wikipedia.org Its development was halted due to significant toxicological findings that emerged during extensive preclinical studies in rodents. wikipedia.orgnih.govresearchgate.net

The profound and long-lasting suppression of gastric acid caused by Lupitidine led to hypergastrinemia, an excess of gastrin in the blood. wikipedia.org This condition, in turn, was shown to cause diffuse neuroendocrine cell hyperplasia and an increase in multifocal glandular hyperplasia in rats. wikipedia.org Furthermore, studies reported that Lupitidine could cause squamous cell carcinoma in the forestomach of rats. slu.se

Beyond the effects on the gastric system, research uncovered a novel and concerning impact on the thyroid gland. nih.govresearchgate.net Administration of Lupitidine to rats resulted in thyroid lesions indicative of an overactive gland. nih.govresearchgate.net This was linked to an increased clearance of plasma thyroxine (T4) and consequently elevated levels of thyroid-stimulating hormone (TSH). nih.gov The mechanism was found to be unique; Lupitidine increased the liver's accumulation and biliary clearance of T4, but not through the typical pathway of inducing liver microsomal enzymes. nih.gov Instead, a much higher proportion of unconjugated T4 was excreted in the bile, suggesting a novel and disruptive mechanism of thyroid hormone clearance. nih.gov

These findings placed Lupitidine among other H2 receptor antagonists, such as lavoltidine (B1674589) and niperotidine, that were withdrawn or discontinued (B1498344) during development due to unacceptable toxicity profiles. wikipedia.org

Medicinal Chemistry Research on Lupitidine Hydrochloride

Synthetic Methodologies for Lupitidine Hydrochloride and Related Analogs

The synthesis of this compound and its analogs has evolved to create more efficient and versatile pathways for producing these complex molecules.

Several synthetic routes for lupitidine have been developed. One notable synthesis involves the condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid, followed by a series of reactions including esterification, reduction, cyclization with ethyl formate and thiourea (B124793), methylation, and final condensation to yield the lupitidine structure. drugfuture.com Another approach describes the condensation of 5-(2-methylpyridin-5-yl)-2-(nitroamino)pyrimidin-4(3H)-one with 2-(2-furylmethylthio)ethylamine, followed by a Mannich condensation. drugfuture.com These multi-step syntheses allow for the construction of the core pyrimidone structure and the introduction of the necessary side chains.

Researchers have also explored alternative pathways, such as the reaction of 2-chloro-4-cyanopyridine with sodium methoxide, followed by reduction and subsequent reactions to build the desired molecule. drugfuture.com The development of these varied synthetic strategies has been instrumental in enabling the exploration of a wide range of analogs.

To investigate the structure-activity relationships, extensive chemical derivatization and scaffold modifications have been undertaken on lupitidine and related H2 receptor antagonists. Modifications have been made to various parts of the molecule, including the pyrimidone ring, the furan ring, and the N,N-dimethylaminomethyl substituent. researchgate.net For instance, a series of 2-[2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamino]-4-pyrimidones were synthesized with a variety of substituents at the 5-position of the pyrimidone ring. researchgate.net These studies have shown that good H2-receptor histamine (B1213489) antagonist activity can be maintained with a range of basic, neutral, polar, and non-polar substituents. researchgate.net

The core heterocyclic system has also been a target for modification. While early H2 antagonists featured an imidazole ring, it was discovered that other heterocyclic rings like furan (as in ranitidine) and thiazole (as in famotidine and nizatidine) could be used. youtube.comnih.gov This demonstrated the flexibility of the scaffold and opened up new avenues for analog design.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For lupitidine and its analogs, these studies have provided critical insights into their interaction with the H2 receptor.

Through extensive SAR studies, the key pharmacophoric elements necessary for potent H2 receptor antagonism have been identified. A general model for H2 receptor antagonists includes a basic heterocyclic group, a flexible chain, and a polar group. youtube.com

Heterocyclic Ring: While not strictly required to be an imidazole, a heterocyclic ring is a common feature. youtube.com In the case of lupitidine, this is a substituted pyrimidone. The nature of this ring can influence potency and selectivity. researchgate.net

Flexible Chain: A flexible chain, often containing a thioether link, separates the heterocyclic ring from a terminal nitrogen group. youtube.com A chain length equivalent to four carbons is often optimal for antagonist activity. youtube.com

Polar Terminal Group: The terminal nitrogen group should be polar and non-basic for maximal antagonist activity. youtube.com This group is crucial for the interaction with the receptor.

Studies on other H2 antagonists have further refined this model, identifying the importance of features like hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups for effective binding to the H2 receptor. researchgate.net

Table 1: Key Pharmacophoric Features of H2 Receptor Antagonists

| Feature | Description | Example from H2 Antagonist Structures |

|---|---|---|

| Aromatic/Heterocyclic Ring | Provides a scaffold for the molecule and can engage in various interactions with the receptor. | Imidazole in Cimetidine (B194882), Furan in Ranitidine, Thiazole in Famotidine |

| Flexible Spacer | A chain of atoms, often including a thioether, that connects the heterocyclic ring to the polar group. Optimal length is crucial for activity. | -CH2SCH2CH2- in many antagonists |

| Polar, Non-basic Group | A polar group at the terminus of the flexible chain that is critical for receptor binding and antagonist activity. | Cyanoguanidine in Cimetidine, Nitroethenediamine in Ranitidine |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of H2 receptor ligands, QSAR studies have been employed to understand the physicochemical properties that govern their antagonist potency. nih.govnih.gov These studies often involve correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed biological activity.

The development of QSAR models for H2 receptor antagonists has aided in the rational design of new compounds with improved potency and selectivity. wikipedia.org By quantifying the relationship between structure and activity, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Stereochemistry can play a significant role in the biological activity of a drug molecule. While the specific stereochemical requirements for lupitidine are not extensively detailed in the provided search results, the general principles of S-SAR are important in drug design. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a receptor.

For some classes of antihistamines, stereoisomers have been shown to exhibit different pharmacological properties. youtube.com This highlights the importance of considering stereochemistry in the design of new analogs to optimize their interaction with the target receptor and potentially reduce off-target effects.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry serves as a cornerstone in modern drug discovery, enabling researchers to predict and analyze the behavior of molecules at an atomic level. mdpi.com For a compound like this compound, these techniques are invaluable for understanding its interaction with the histamine H₂ receptor and for guiding the design of more potent and selective analogs.

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules that are likely to bind to a specific drug target. In the context of this compound, this process would begin with the known structure of Lupitidine to design novel compounds with potentially improved properties.

Researchers would employ two main strategies:

Ligand-Based Virtual Screening: Using the three-dimensional structure of Lupitidine as a template, virtual libraries are screened for molecules with similar shape and electronic properties. This approach operates on the principle that structurally similar molecules are likely to exhibit similar biological activities.

Structure-Based Virtual Screening: This method requires a 3D model of the target protein, the histamine H₂ receptor. Since the crystal structure of the H₂ receptor was historically unavailable, researchers would construct a homology model based on the crystal structures of other similar G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor or the histamine H₁ receptor. researchgate.netsemanticscholar.org This model of the H₂ receptor's binding pocket would then be used to screen virtual compounds to assess their potential fit and binding affinity, a process known as molecular docking.

The goal of these screening efforts is to identify a diverse set of "hit" compounds that can be synthesized and tested experimentally, accelerating the discovery of new lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjlbpcs.com For this compound, docking studies would be performed using a homology model of the histamine H₂ receptor to elucidate the specific molecular interactions that govern its antagonist activity. researchgate.net

The simulation would predict how Lupitidine fits into the receptor's binding site and identify key interactions, such as:

Hydrogen Bonds: Formed between polar groups on Lupitidine and specific amino acid residues in the receptor, such as Aspartate (D) and Tyrosine (Y). mdpi.com

Hydrophobic Interactions: Occurring between the non-polar regions of the drug and hydrophobic residues in the binding pocket.

Ionic Interactions: Involving charged moieties on the ligand and receptor.

Following docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-receptor complex over time. researchgate.netresearchgate.net An MD simulation tracks the movements and interactions of every atom in the system for a set period (e.g., nanoseconds), providing insights into the flexibility of the receptor and the durability of the binding interactions. semanticscholar.orgnih.gov This helps confirm that the docked pose is stable and provides a more dynamic and realistic view of the binding event.

Below is a table illustrating the type of data generated from a hypothetical molecular docking and MD simulation study of this compound with the H₂ receptor.

| Computational Metric | Predicted Value | Significance |

| Binding Energy (Docking) | -9.5 kcal/mol | Indicates a strong, thermodynamically favorable interaction between Lupitidine and the H₂ receptor. |

| Key Interacting Residues | Asp98, Tyr250, Trp271 | Identifies the specific amino acids in the receptor's binding pocket that are crucial for anchoring the drug. |

| Root Mean Square Deviation (RMSD) during MD | 1.5 Å | A low RMSD value over the simulation time suggests that the Lupitidine-receptor complex is stable. |

Note: The data in this table is illustrative and based on typical results for H₂ antagonists; specific experimental data for this compound is not publicly available.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. unina.itpharmacophorejournal.com For H₂ receptor antagonists, a pharmacophore model would be developed based on the structures of active compounds like Lupitidine, cimetidine, and famotidine.

The key features of a pharmacophore model for an H₂ antagonist would likely include:

A hydrogen bond acceptor.

A hydrogen bond donor.

A hydrophobic aromatic ring.

A positive ionizable feature.

This model serves as a 3D query to screen compound libraries for novel molecules that match these essential features, even if their underlying chemical scaffolds are different. unina.it

Furthermore, the pharmacophore model is a critical tool in lead optimization . altasciences.comnih.govnih.govpatsnap.combiobide.com Once a lead compound like Lupitidine is identified, medicinal chemists synthesize analogs with slight structural modifications. The pharmacophore model helps guide these modifications to ensure that the essential binding features are retained or enhanced while improving other properties like selectivity, metabolic stability, and oral bioavailability. patsnap.com

Investigation of Molecular Structure's Influence on Pharmacokinetic Profiles

The pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamentally linked to its molecular structure. nih.gov Early assessment of these properties is crucial to avoid late-stage failures in drug development. For this compound, understanding how its distinct chemical structure influences its behavior in the body was a key area of investigation. One clinical study noted that after oral administration, its plasma concentration could be monitored for up to 70 hours, indicating a long duration of action. nih.gov

Microsomal stability assays are standard in vitro experiments used to evaluate the extent of Phase I metabolism a compound is likely to undergo. nih.gov These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. researchgate.net These enzymes are responsible for the majority of drug metabolism reactions, such as oxidation and hydroxylation. mdpi.comnih.gov

In a typical assay, this compound would be incubated with liver microsomes from humans and other species (e.g., rat, dog) in the presence of necessary cofactors like NADPH. unl.edu The concentration of the parent compound is measured at various time points to determine the rate of its disappearance.

The primary data generated from these studies include:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The rate of metabolism by the liver enzymes, independent of blood flow.

This data is then used to predict in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability. A compound with very high microsomal instability (a short half-life) may be cleared too quickly from the body to be therapeutically effective. The results of these studies guide chemists in modifying the molecular structure to block sites of metabolic vulnerability, thereby improving the drug's pharmacokinetic profile.

The table below shows representative data that would be collected from a microsomal stability assay for a hypothetical drug candidate.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction Ratio |

| Human | 45 | 30.8 | Low to Intermediate |

| Rat | 25 | 55.4 | Intermediate |

| Dog | 60 | 23.1 | Low |

Note: This data is for illustrative purposes. Specific microsomal stability data for this compound is not available in the cited literature.

Molecular and Cellular Pharmacological Investigations of Lupitidine Hydrochloride

Mechanism of Action and Receptor Binding Studies at the Molecular Level

The pharmacological activity of Lupitidine hydrochloride is rooted in its specific interaction with the histamine (B1213489) H2 receptor at a molecular level. This interaction prevents the endogenous agonist, histamine, from binding and initiating the signaling cascade that leads to gastric acid production. wikipedia.orgnih.gov

This compound functions as a competitive antagonist at histamine H2 receptors located on the basolateral surface of gastric parietal cells. nih.govnursingcenter.com In the physiological process of acid secretion, histamine released from enterochromaffin-like (ECL) cells binds to these H2 receptors, triggering the production of hydrochloric acid. wikipedia.orgnih.gov this compound reversibly binds to these same receptor sites, thereby blocking histamine's access. nih.govclevelandclinic.org This action competitively inhibits the stimulatory effect of histamine on parietal cells, resulting in a significant reduction of gastric acid secretion, which encompasses both the volume of gastric juice and its hydrogen ion concentration. wikipedia.orgnursingcenter.com By blocking the H2 receptor, other secretagogues like gastrin and acetylcholine, which partially rely on the histamine pathway to exert their full effect, also have a diminished capacity to stimulate acid secretion. wikipedia.org

The molecular recognition between H2 receptor antagonists and the H2 receptor involves specific chemical interactions. Theoretical models suggest that the protonated, monocationic form of the antagonist is the most favorable for binding. nih.gov The binding process typically involves two key sites within the receptor. nih.gov A protonated region of the antagonist molecule, such as a substituted ammonium (B1175870) or an imidazolium (B1220033) group, anchors to a negative site on the receptor. nih.gov Simultaneously, another, nonbasic portion of the antagonist molecule positions itself between a proton donor and a proton acceptor site within the receptor's binding pocket. nih.gov This dual interaction ensures a stable binding that effectively prevents the receptor's activation by histamine. Energetic analyses confirm that this mode of binding allows H2 antagonists to compete effectively against histamine for the receptor site. nih.gov

A key pharmacological feature of this compound and other "-tidine" class drugs is their high selectivity for the histamine H2 receptor over the other subtypes (H1, H3, and H4). nih.govimrpress.com This selectivity is crucial as it localizes the drug's primary effect to the gastric mucosa, avoiding the widespread effects associated with blocking other histamine receptors, such as the H1 receptor involved in allergic responses. wikipedia.orgnih.gov

Research evaluating various histaminergic ligands has demonstrated that most H1 and H2 receptor antagonists show negligible affinity for the H4 receptor. nih.gov While specific binding affinity data for this compound is not detailed in the available literature, extensive studies on other H2 antagonists quantify this selectivity. The affinity of a compound for a receptor is often expressed as a dissociation constant (KD) or a pA2 value, where a lower KD or a higher pA2/Log KD indicates stronger binding.

| Compound | Receptor Subtype | Binding Affinity (Log KD) | Primary Function |

|---|---|---|---|

| Famotidine | H2 | -7.89 ± 0.04 pa2online.org | Antagonist drugbank.com |

| Ranitidine | H2 | -6.81 ± 0.03 pa2online.org | Antagonist wikipedia.org |

| Cimetidine (B194882) | H2 | -6.10 ± 0.08 pa2online.org | Antagonist wikipedia.org |

| Generic H1/H2 Antagonists | H4 | Very Low Affinity (>10 µM) nih.gov | N/A |

This table presents representative data for the H2 antagonist class to illustrate the principle of receptor subtype selectivity. Log KD values are derived from functional assays against the human H2 receptor. pa2online.org

Signaling Pathway Modulation by this compound

By blocking the H2 receptor, this compound directly interferes with the intracellular signaling pathways that are normally activated by histamine in gastric parietal cells.

The histamine H2 receptor is a Gs-protein-coupled receptor (GPCR). nih.govnih.gov When histamine binds to the H2 receptor, the associated Gs protein activates the enzyme adenylate cyclase. nih.govnursingcenter.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govnursingcenter.com The subsequent rise in intracellular cAMP levels activates cAMP-dependent protein kinase (PKA), which in turn phosphorylates downstream targets that culminate in the activation of the H+,K+-ATPase proton pump. nursingcenter.comnih.gov This pump is the final step in the secretion of hydrogen ions into the gastric lumen. nih.gov

This compound, by acting as an antagonist, prevents histamine from initiating this cascade. The binding of the antagonist to the H2 receptor inhibits the activation of adenylate cyclase, thereby preventing the rise in intracellular cAMP levels. nih.govnursingcenter.com This suppression of the cAMP pathway is the crucial mechanism by which H2 receptor antagonists inhibit gastric acid secretion. nih.gov

Beyond the primary Gs-cAMP pathway, GPCRs like the H2 receptor can also modulate other signaling cascades. The activation of a GPCR leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. nih.gov While the Gs-alpha subunit activates adenylate cyclase, the liberated Gβγ subunits are capable of interacting with and activating other effector enzymes, including Phosphoinositide 3-kinase gamma (PI3Kγ). nih.gov Activation of PI3K leads to the phosphorylation of downstream targets, most notably Protein Kinase B (Akt), initiating the PI3K/Akt signaling pathway. nih.gov This pathway is involved in various cellular processes.

Therefore, by preventing the histamine-induced activation of the H2 receptor, this compound also prevents the dissociation of the G-protein and the subsequent liberation of Gβγ subunits. This action would consequently inhibit the Gβγ-mediated activation of the PI3K/Akt pathway. While the inhibition of the cAMP pathway is the principal mechanism for reducing acid secretion, the modulation of the PI3K/Akt pathway represents another level of cellular signaling control exerted by H2 receptor antagonists.

Exploration of Downstream Effectors in Acid Secretion Regulation

No specific studies detailing the downstream intracellular signaling pathways modulated by this compound were found. While H2 receptor antagonists generally work by blocking the histamine-induced activation of the Gs–adenylyl cyclase–cyclic AMP–PKA pathway in parietal cells, specific investigations into the downstream effectors for this compound are not documented in the available search results. mhmedical.com

Cellular Pharmacological Evaluations (In Vitro Studies)

Inhibition of Stimulated Gastric Acid Secretion in Isolated Gastric Glands and Cells

While it is stated that this compound inhibits nocturnal acid secretion, specific in vitro studies using isolated gastric glands or parietal cells to demonstrate and quantify this inhibition are not described in the available literature. medkoo.com Such studies are essential for understanding the direct cellular effects of the compound on acid-producing cells.

Dose-Response Relationships and Potency Determination (e.g., IC50 values)

There is no available in vitro data to establish a dose-response curve for this compound. Consequently, key potency indicators such as IC50 (half-maximal inhibitory concentration) values, which are critical for characterizing the antagonist's efficacy at the cellular level, could not be found. nih.gov

Comparative In Vitro Pharmacological Analysis with Other H2 Receptor Antagonists

A comparative pharmacological analysis requires specific data points, such as binding affinities (Ki) or potency (IC50), to contrast this compound with other H2 receptor antagonists like Cimetidine, Ranitidine, or Famotidine. nih.govnih.gov This detailed comparative data is not present in the reviewed sources.

Studies on Potential Effects on Smooth Muscle

The pharmacological classification of histamine H2 antagonists suggests that some drugs in this class may affect smooth muscle. nih.gov However, no specific experimental studies investigating the direct effects of this compound on any type of smooth muscle tissue were identified in the search results.

Analytical and Methodological Advancements in Lupitidine Hydrochloride Research

Development of Advanced Analytical Techniques for Lupitidine Hydrochloride

The precise characterization and quantification of this compound are fundamental to its research. A suite of advanced analytical techniques has been adapted and optimized for this purpose, ensuring the integrity and purity of the compound in various research settings. researchgate.net

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), stand as the cornerstone for the quantitative analysis and purity assessment of H2 receptor antagonists like this compound. researchgate.netajpaonline.comaustinpublishinggroup.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method, valued for its simplicity, sensitivity, and specificity in separating the analyte from potential impurities and degradation products. ajpaonline.comthepharmajournal.com

In a typical RP-HPLC setup for an H2 antagonist, a C18 column is often used as the stationary phase, providing a nonpolar environment. ajpaonline.comthepharmajournal.comnih.gov The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. ajpaonline.comaustinpublishinggroup.comnih.gov The pH of the mobile phase is a critical parameter that is carefully controlled to ensure optimal separation and peak shape. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. ajpaonline.comaustinpublishinggroup.com

Method validation is a crucial aspect of developing these chromatographic methods, adhering to guidelines from the International Conference on Harmonisation (ICH). This involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. ajpaonline.comresearchgate.net For instance, linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a proportional relationship between concentration and peak area. ajpaonline.comresearchgate.net

The table below illustrates a representative set of parameters for an RP-HPLC method that could be applied to the analysis of an H2 antagonist.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Potassium dihydrogen o-phosphate (e.g., 65:35 v/v), pH adjusted |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 227 nm) |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the identity of this compound. Techniques such as UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

UV-Visible spectroscopy is often used for preliminary identification and quantification. researchgate.net The absorption spectrum of an H2 antagonist in a specific solvent will show characteristic peaks at certain wavelengths, which can be used for identification and concentration determination based on Beer-Lambert's law. researchgate.netresearchgate.net

IR spectroscopy provides information about the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, offering a molecular fingerprint of the compound.

NMR spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assignment of the molecular structure.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound with high accuracy. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecular structure.

High-Throughput Screening (HTS) Methodologies in H2 Antagonist Discovery

The HTS process involves several key steps:

Assay Development: A robust and sensitive assay is developed to measure the activity of the H2 receptor. This could be a cell-based assay measuring a downstream signaling event upon receptor activation, or a biochemical assay measuring the binding of a ligand to the receptor.

Library Screening: Large and diverse libraries of chemical compounds are screened using the developed assay in a highly automated fashion, often utilizing robotic liquid handling systems and multi-well plates (e.g., 384- or 1536-well plates). nih.gov

Hit Identification and Confirmation: Compounds that show significant activity in the primary screen are identified as "hits." These hits are then subjected to secondary screening and confirmation assays to eliminate false positives and to confirm their activity and selectivity.

Lead Optimization: Confirmed hits with desirable properties serve as starting points for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead compound like Lupitidine.

The table below outlines the general workflow of an HTS campaign for H2 antagonist discovery.

| Step | Description | Key Technologies |

| Target Identification | Identification and validation of the histamine (B1213489) H2 receptor as a therapeutic target. | Genomics, Proteomics |

| Assay Development | Creation of a sensitive and robust assay to measure H2 receptor activity. | Cell-based assays, Radioligand binding assays |

| Library Screening | Automated screening of large compound libraries. | Robotics, Liquid handlers, Microplate readers |

| Hit Identification | Identification of compounds that modulate H2 receptor activity. | Data analysis software |

| Hit-to-Lead | Confirmation and characterization of hits, followed by medicinal chemistry optimization. | Secondary assays, Structure-Activity Relationship (SAR) studies |

Methodologies for Assessing Pharmacokinetic Properties in Research Settings

Understanding the pharmacokinetic properties of a potential drug candidate is crucial for its development. In a research setting, various in vitro and in vivo models are used to assess the absorption, distribution, metabolism, and excretion (ADME) of H2 antagonists. nih.govsemanticscholar.org

In Vitro Microsomal Stability Assay Development and Application

The in vitro microsomal stability assay is a widely used method to evaluate the metabolic stability of a compound in the early stages of drug discovery. evotec.comnih.govwuxiapptec.com This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes. evotec.comwuxiapptec.comnih.gov

The general procedure for a microsomal stability assay involves:

Incubation: The test compound is incubated with liver microsomes (from various species, including human) at 37°C in the presence of necessary cofactors like NADPH, which initiates the metabolic reactions. evotec.com

Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Termination: The metabolic reaction is stopped at each time point by adding a quenching solvent like cold acetonitrile.

Analysis: The remaining concentration of the parent compound is quantified using a sensitive analytical method, typically LC-MS/MS.

Data Analysis: The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

The data generated from this assay helps in predicting the in vivo metabolic clearance of the compound and provides valuable information for structural modifications to improve metabolic stability. nih.gov

The following table provides a summary of the key parameters obtained from a microsomal stability assay.

| Parameter | Description | Importance |

| In Vitro Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | A shorter half-life suggests higher metabolic clearance. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | Used to predict in vivo hepatic clearance. |

In Vitro Dissolution Testing Methodologies for Research Compounds

In vitro dissolution testing is a critical tool used to evaluate the rate and extent to which a drug substance dissolves from its solid dosage form under controlled conditions. pion-inc.comslideshare.net For research compounds like this compound, dissolution testing provides insights into its biopharmaceutical properties and can help in the development of suitable formulations.

Various dissolution apparatus and methodologies are available, with the choice depending on the properties of the compound and the intended dosage form. The USP Apparatus 2 (paddle apparatus) is commonly used for tablets and capsules. nih.gov

The key components of a dissolution test are:

Dissolution Medium: The choice of medium (e.g., water, buffers of different pH, simulated gastric or intestinal fluids) is crucial and should ideally mimic the physiological conditions of the gastrointestinal tract. pion-inc.comnih.gov

Apparatus: Standardized apparatus ensures reproducibility.

Agitation: The stirring speed (e.g., 50 or 75 rpm) is controlled to simulate gastrointestinal motility. nih.gov

Temperature: Maintained at 37 ± 0.5°C to mimic body temperature. nih.gov

Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and the concentration of the dissolved drug is measured using a suitable analytical technique like UV spectroscopy or HPLC. pion-inc.comslideshare.net

The results are typically plotted as the cumulative percentage of drug dissolved versus time, generating a dissolution profile. This profile is valuable for comparing different formulations and for establishing in vitro-in vivo correlations (IVIVCs). nih.gov

Emerging Research Frontiers and Future Directions for Lupitidine Hydrochloride

Addressing Unresolved Questions in H2 Receptor Pharmacology and Mechanism of Action

The primary mechanism of action for H2 receptor antagonists is the competitive blockade of histamine (B1213489) at the H2 receptors on gastric parietal cells, which in turn suppresses gastric acid secretion. wikipedia.orgnih.gov H2 antagonists interfere with the normal secretion of acid by parietal cells as well as the meal-stimulated secretion of acid. wikipedia.org They achieve this through two primary mechanisms: by preventing histamine released from enterochromaffin-like (ECL) cells in the stomach from binding to parietal cell H2 receptors that stimulate acid secretion, and consequently, diminishing the effect of other substances that promote acid secretion, such as gastrin and acetylcholine. wikipedia.org

While this foundational mechanism is well-established, several questions remain, particularly concerning long-acting antagonists like Lupitidine hydrochloride. The prolonged action of this compound, as demonstrated by its ability to inhibit nocturnal gastric acid secretion, raises questions about its binding kinetics and potential for inducing neuroendocrine cell hyperplasia and multifocal glandular hyperplasia due to hypergastrinemia, as observed in rodent studies. wikipedia.org Further research could elucidate the precise molecular interactions and conformational changes at the H2 receptor that contribute to its extended duration of action compared to earlier H2 antagonists like cimetidine (B194882) and ranitidine.

Moreover, the broader pharmacology of H2 receptors throughout the body presents unresolved areas. While their role in gastric acid secretion is paramount, H2 receptors are also found in other tissues, including the cardiovascular system and the central nervous system. The full spectrum of effects of a long-acting H2 receptor antagonist like this compound on these off-target receptors remains an area ripe for investigation.

Novel Therapeutic Applications Beyond Gastric Acid Secretion Inhibition

The therapeutic landscape of H2 receptor antagonists has traditionally been dominated by their application in acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD). wikipedia.orgnih.gov However, emerging research into the diverse physiological roles of histamine and its receptors suggests novel therapeutic avenues beyond simple acid suppression.

One promising area is the exploration of the immunomodulatory effects of H2 receptor antagonists. Histamine is a key mediator in inflammatory and immune responses, and the combination of H1 and H2 receptor antagonists has shown superior efficacy in treating various histamine-mediated diseases, including urticaria and acute allergic reactions, when compared to single-drug therapies. mdpi.com Investigating the potential of this compound, perhaps in combination with an H1 antagonist, for chronic inflammatory conditions could unveil new therapeutic applications.

Furthermore, some newer H2 receptor antagonists, such as lafutidine, have demonstrated gastroprotective effects that are independent of their acid-suppressing activity. nih.govpatsnap.com These effects are thought to be mediated by mechanisms like the enhancement of gastric mucosal blood flow and bicarbonate secretion, potentially involving capsaicin-sensitive afferent neurons. nih.govnih.gov Future research could explore whether this compound possesses similar gastroprotective properties, which would broaden its therapeutic potential for managing various forms of gastric mucosal injury.

Integration of Omics-Based Methodologies for Deeper Mechanistic Insights

The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, unbiased approach to unraveling the complex biological effects of a drug. For a compound like this compound, these methodologies could provide profound insights into its mechanism of action and potential off-target effects.

Pharmacogenomics , the study of how genes affect a person's response to drugs, is particularly relevant. mayo.edu Genetic polymorphisms in cytochrome P450 (CYP) enzymes, for instance, can significantly influence the metabolism and disposition of various drugs, including some H2 receptor antagonists. nih.gov A pharmacogenomic study of this compound could identify genetic variants that impact its metabolism, potentially explaining inter-individual differences in efficacy and susceptibility to adverse effects. This could pave the way for personalized dosing strategies.

Proteomics and metabolomics could be employed to create a comprehensive map of the cellular pathways modulated by this compound. By analyzing changes in protein expression and metabolite profiles in gastric cells and other tissues following exposure to the drug, researchers could identify novel protein targets and signaling cascades affected by its long-acting H2 receptor blockade. This could lead to the discovery of new therapeutic indications and a more complete understanding of its pharmacological profile.

Advanced Computational and Artificial Intelligence Approaches in this compound Design

Modern drug discovery and development are increasingly reliant on advanced computational modeling and artificial intelligence (AI). nih.govnih.gov These approaches can accelerate the identification of novel drug candidates, optimize molecular structures, and predict pharmacokinetic and pharmacodynamic properties. nih.gov For a molecule like this compound, these tools could be invaluable in designing next-generation analogs with improved efficacy and safety profiles.

Molecular docking and simulation can provide detailed insights into the binding of this compound to the H2 receptor at an atomic level. By simulating these interactions, researchers can identify key amino acid residues involved in its long-acting properties and use this information to design new molecules with even more desirable characteristics. Computational methods can also be used to predict how a peptide would bind to a protein receptor and to distinguish which peptide sequences might be better binders. nih.gov

Artificial intelligence , particularly machine learning, can be used to analyze large datasets to identify potential new therapeutic targets for this compound or to predict its effects on various biological systems. plos.org AI algorithms can be trained on existing data from other H2 receptor antagonists to predict the potential for off-target effects or to identify patient populations most likely to respond to treatment. This computational approach can help in repositioning existing drugs for new therapeutic uses. plos.org

Comparative Analysis of this compound with Next-Generation H2 Antagonists and Proton Pump Inhibitors (PPIs) in Research Contexts

While this compound never entered clinical practice, a comparative analysis with newer H2 antagonists and the dominant class of acid suppressants, proton pump inhibitors (PPIs), is crucial for contextualizing its potential.

Next-Generation H2 Antagonists: Newer H2 antagonists, such as famotidine and lafutidine, offer improvements in potency and duration of action over earlier agents like cimetidine and ranitidine. nih.govnih.gov Famotidine, for example, is significantly more potent than both ranitidine and cimetidine. nih.govnih.gov Lafutidine, in addition to its H2 blocking activity, exhibits unique gastroprotective mechanisms. nih.govnih.gov A research-focused comparison of this compound with these agents would need to investigate not only its potency and duration of acid suppression but also any additional cytoprotective or immunomodulatory effects.

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, have largely surpassed H2 antagonists in the treatment of severe acid-related disorders due to their superior efficacy in inhibiting gastric acid secretion. wikipedia.orgnih.gov PPIs irreversibly block the final step in acid production, the H+/K+ ATPase (proton pump). youtube.com However, H2 antagonists have a faster onset of action, making them suitable for on-demand relief of symptoms. nih.gov In a research setting, comparing the long-acting effects of this compound to the sustained acid suppression of a PPI could provide valuable insights into the long-term physiological consequences of different levels of acid inhibition.

Below is a comparative table of key features of different classes of gastric acid suppressants:

| Feature | H2 Receptor Antagonists (General) | Next-Generation H2 Antagonists (e.g., Famotidine) | Proton Pump Inhibitors (PPIs) |

| Mechanism of Action | Competitive blockade of H2 receptors | High potency competitive blockade of H2 receptors | Irreversible inhibition of H+/K+ ATPase (proton pump) |

| Onset of Action | Relatively fast | Fast | Slower |

| Duration of Action | Varies | Longer than older H2RAs | Long-lasting (24 hours) |

| Potency | Varies by agent | High | Very high |

| Primary Use | Mild to moderate GERD, peptic ulcers | Mild to moderate GERD, peptic ulcers | Moderate to severe GERD, peptic ulcers, erosive esophagitis |

A systematic review and meta-analysis have shown that PPIs provide a significantly greater effect on symptom relief and a higher likelihood of mucosal healing in GERD compared to H2RAs. youtube.com However, some studies suggest that in certain contexts, such as pre-medication for elective surgery, H2 antagonists like ranitidine may be more effective than PPIs in reducing the volume and acidity of gastric secretions. nih.gov Research into a long-acting agent like this compound could help to further delineate the specific clinical scenarios where a potent, long-acting H2 antagonist might offer advantages over existing therapies.

Q & A

Q. What structural features of Lupitidine hydrochloride contribute to its enhanced H2 receptor antagonism compared to earlier H2 antagonists like Ranitidine?

Lupitidine’s efficacy arises from replacing the nitroethenediamine group in Ranitidine with a lipophilic 5-substituted isocytosine moiety, improving hydrogen bonding and receptor affinity. Researchers should use computational modeling (e.g., molecular docking) to analyze receptor-ligand interactions and validate findings via competitive binding assays .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

Store this compound in airtight, light-protected containers at 2–8°C. Use nitrile gloves (verified via manufacturer compatibility charts) and fume hoods during handling. Decontaminate spills with 70% ethanol, followed by neutralization with sodium bicarbonate. Document all procedures in alignment with institutional chemical hygiene plans .

Q. How can researchers verify the identity and purity of this compound in synthesized batches?

Use tandem analytical methods:

- HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient).

- 1H/13C NMR to confirm structural integrity.

- Mass spectrometry (ESI-MS) for molecular weight validation. Include these protocols in the "Experimental" section of manuscripts, with raw data in supplementary files .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Lupitidine’s efficacy in different in vivo models?

- Controlled variables : Standardize animal models (e.g., Sprague-Dawley rats), dosing regimens, and gastric pH measurement techniques.

- Blinded studies : Assign independent teams for drug administration and data collection.

- Meta-analysis : Pool data from replicate studies using statistical tools (e.g., R or Python) to identify confounding factors like inter-species metabolic differences .

Q. What methodological steps are critical for optimizing the synthesis of this compound to achieve >95% purity?

- Step 1 : Replace diethylamine with tert-butylamine to minimize diethylammonium chloride side products.

- Step 2 : Use TLC (silica gel, ethyl acetate:hexane 3:7) to monitor reaction progress.

- Step 3 : Purify via recrystallization in ethanol/water (1:5 v/v) and validate purity via DSC (melting point: 142–144°C) .

Q. How can in vitro and in vivo studies be integrated to evaluate Lupitidine’s long-term safety profile?

- In vitro : Assess cytotoxicity in human gastric epithelial cells (e.g., AGS cells) using MTT assays.

- In vivo : Conduct 6-month chronic toxicity studies in rodents, monitoring hepatic/renal biomarkers (ALT, creatinine).

- Data reconciliation : Apply ANOVA to compare dose-response curves across models and identify species-specific toxicities .

Q. What strategies are effective in elucidating Lupitidine’s structure-activity relationship (SAR) for H2 receptor binding?

- Analog synthesis : Introduce substituents at the isocytosine C5 position (e.g., methyl, fluorine).

- Biological assays : Measure IC50 values via radioligand displacement (3H-tiotidine binding in guinea pig membranes).

- QSAR modeling : Use Gaussian or Schrödinger software to correlate logP values with receptor affinity .

Methodological Guidance for Data Reporting

Q. How should researchers address variability in Lupitidine’s pharmacokinetic data across studies?

- Standardization : Adopt USP guidelines for plasma sample preparation (e.g., protein precipitation with acetonitrile).

- Validation : Include inter-day and intra-day precision metrics in LC-MS/MS analyses.

- Transparency : Publish raw chromatograms and pharmacokinetic curves in open-access repositories .

Q. What are the best practices for replicating published studies on Lupitidine’s anti-ulcer activity?

- Protocol adherence : Follow Materials and Methods sections verbatim, including buffer compositions (e.g., Krebs-Ringer solution pH 7.4).

- Negative controls : Use omeprazole as a reference drug and validate ulcer induction methods (e.g., ethanol/HCl models).

- Data sharing : Request original datasets from authors via platforms like Figshare or Zenodo .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.